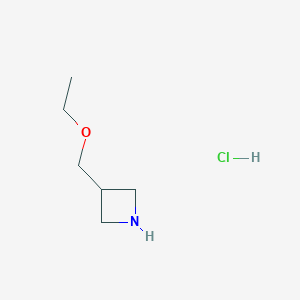

3-(Ethoxymethyl)azetidine;hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(ethoxymethyl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-8-5-6-3-7-4-6;/h6-7H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEOAQHUXVBWBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CNC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction with Hydrogen Chloride in a Solvent

The most common approach involves treating a solution of the azetidine (B1206935) free base with hydrogen chloride. The HCl can be introduced in various forms, each suited to different laboratory or industrial-scale requirements.

Anhydrous HCl in an Organic Solvent : This is a widely used and reliable method for obtaining a pure, often crystalline, hydrochloride salt under controlled, anhydrous conditions. nih.gov The azetidine derivative is first dissolved in a suitable aprotic organic solvent. A solution of anhydrous HCl in a solvent like diethyl ether, 2-propanol, methanol (B129727), or dioxane is then added dropwise. researchgate.netresearchgate.net The hydrochloride salt, being significantly less soluble in the nonpolar or moderately polar solvent than its free base counterpart, precipitates out of the solution upon formation. nih.gov The solid can then be easily isolated by filtration, washed with a solvent in which the salt has minimal solubility (such as cold diethyl ether), and dried. researchgate.net For instance, a general procedure involves dissolving the azetidine base in a solvent such as anhydrous dichloromethane (B109758), followed by the slow addition of a 2 M solution of HCl in diethyl ether, which typically results in the precipitation of the hydrochloride salt as a suspension. nih.gov

Gaseous Hydrogen Chloride : For larger scale operations or when precise stoichiometric control is needed, anhydrous hydrogen chloride gas can be bubbled directly into a solution of the azetidine base. researchgate.net The reaction is typically performed in a cooled vessel to manage the exothermic nature of the acid-base neutralization. As with the HCl solution method, the resulting salt usually precipitates and can be collected by filtration.

Aqueous Hydrochloric Acid : While simple and convenient, the use of aqueous HCl is sometimes avoided. google.com This method involves adding a concentrated or dilute solution of hydrochloric acid to a solution of the azetidine derivative. However, the yields can be lower if the resulting azetidine hydrochloride salt exhibits significant solubility in water. google.com Furthermore, this method is not suitable when an anhydrous salt form is required for subsequent reactions or specific formulations.

Salt Formation During Deprotection

In many multi-step syntheses of functionalized azetidines, the nitrogen atom is protected with a group such as a benzhydryl (diphenylmethyl) or tert-butanesulfinamide group. google.comacs.org The final step of the synthesis is often the removal of this protecting group, which can be conveniently coupled with the formation of the hydrochloride salt.

This is commonly achieved through catalytic hydrogenation in an acidic medium. For example, an N-benzhydryl-protected azetidine (B1206935) can be dissolved in a protic solvent like methanol (B129727) containing a stoichiometric amount of hydrogen chloride. google.com The mixture is then subjected to hydrogenation using a catalyst, typically palladium on charcoal (Pd/C), under hydrogen pressure. google.comgoogle.com The hydrogenolysis cleaves the benzhydryl group, which is converted to diphenylmethane. The newly liberated azetidine nitrogen is immediately protonated by the HCl present in the medium to form the desired hydrochloride salt directly in the reaction solution. google.com After filtering off the catalyst, the solvent can be evaporated to yield the crude azetidine hydrochloride, which may then be purified by recrystallization.

In Situ Generation of Hydrogen Chloride

Ring-Opening Reactions of Azetidines

Ring-opening reactions are a prominent feature of azetidine chemistry, driven by the release of inherent ring strain. rsc.orgresearchgate.net These transformations are valuable in organic synthesis as they provide access to functionalized acyclic amines. The course of these reactions, particularly in unsymmetrically substituted azetidines, is governed by a delicate interplay of electronic and steric factors. magtech.com.cn

Nucleophilic ring-opening is one of the most common reaction types for azetidines. magtech.com.cnresearchgate.net Due to the stability of the azetidine ring compared to aziridines, activation is often required to enhance its electrophilicity. magtech.com.cn This is typically achieved by converting the nitrogen atom into a better leaving group, for instance, by protonation or by forming an N-acyl, N-sulfonyl, or quaternary azetidinium salt. nih.govbohrium.com

Once activated, the azetidinium ion is susceptible to attack by a variety of nucleophiles. The regioselectivity of this attack—whether the nucleophile adds to the C2 or C4 position—is dictated by the substitution pattern on the ring. magtech.com.cnbohrium.com

Electronic Effects : When a substituent at the C2 position can stabilize a positive charge (e.g., aryl, vinyl, or carbonyl groups), the nucleophilic attack preferentially occurs at that carbon. magtech.com.cn This is because the transition state of the reaction has some carbocationic character, which is stabilized by these groups through conjugation. magtech.com.cn

Steric Effects : In the absence of strong electronic influences, such as with simple alkyl substituents at C2, the regioselectivity is often controlled by steric hindrance. magtech.com.cn In these cases, sterically bulky or strong nucleophiles will preferentially attack the less substituted C4 position to minimize steric repulsion. magtech.com.cn

For a molecule like 3-(Ethoxymethyl)azetidine (B1392431), the substituent at C3 does not strongly influence the electronic properties of the C2 or C4 positions. Therefore, in its activated (azetidinium) form, nucleophilic attack would be expected to occur at either of the unsubstituted carbons (C2 or C4), which are sterically equivalent.

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Activated Azetidines (Illustrative Examples)

| Azetidinium Precursor (Substituent at C2) | Nucleophile | Major Attack Position | Controlling Factor | Reference |

| N-alkoxycarbonyl, 2-alkyl | Strong, bulky nucleophiles | C4 | Steric | magtech.com.cnbohrium.com |

| N-alkoxycarbonyl, 2-aryl | Various nucleophiles | C2 | Electronic | magtech.com.cnbohrium.com |

| N-alkoxycarbonyl, 2-electron-withdrawing | Various nucleophiles | C2 | Electronic | bohrium.com |

| N,N-dialkyl, no C4 substituent | Various nucleophiles | C4 | Steric | bohrium.com |

Strain-Driven Reactivity and Chemo- and Regioselectivity in Ring Scission

The primary driving force for the ring-opening of azetidines is the release of approximately 25.4 kcal/mol of ring strain. rsc.org This thermodynamic incentive facilitates reactions that would be unfavorable in larger, strain-free ring systems. rsc.orgresearchgate.net This strain-release principle is a cornerstone of azetidine reactivity and can be harnessed to drive complex chemical transformations. nih.govnih.gov

The chemo- and regioselectivity in ring scission are highly dependent on the reaction conditions and the structure of the azetidine. For instance, the choice of catalyst or activating agent can determine which bond is cleaved. Lewis acid catalysis is often employed to activate the azetidine ring for nucleophilic attack. magtech.com.cn

In more complex systems, such as azabicyclo[1.1.0]butanes (ABBs), the extreme strain energy drives highly selective reactions. The addition of organometallic nucleophiles to ABBs leads to the selective cleavage of the central C-N bond, providing a powerful method for the synthesis of 3-substituted azetidines. nih.govrsc.org This type of strain-release-driven reactivity highlights how the inherent energy of the small ring can be channeled to achieve specific and predictable chemical outcomes. nih.gov

Reactions Retaining the Azetidine Ring Integrity

While azetidines are prone to ring-opening, they are stable enough to undergo a variety of functionalization reactions that leave the four-membered ring intact. rsc.orgresearchwithrutgers.com These reactions are crucial for elaborating the azetidine scaffold into more complex molecules, particularly in the context of medicinal chemistry. uni-muenchen.de

The nitrogen atom of the azetidine ring behaves as a typical secondary amine and is a common site for functionalization. For 3-(Ethoxymethyl)azetidine;hydrochloride, the nitrogen atom is protonated. To perform N-functionalization, a deprotonation step with a suitable base is first required to generate the free amine. The resulting nucleophilic nitrogen can then react with various electrophiles:

N-Alkylation: Reaction with alkyl halides to introduce new alkyl groups.

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

N-Arylation: Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl or heteroaryl groups. rsc.orguni-muenchen.de

These reactions allow for the modification of the electronic and steric properties of the azetidine, which is a common strategy in drug design. researchgate.net

Functionalizing the carbon atoms of the azetidine ring without ring-opening is more challenging but synthetically valuable. uni-muenchen.de With the C3 position occupied in 3-(Ethoxymethyl)azetidine, functionalization would target the C2 position.

A common strategy involves the deprotonation of a C-H bond adjacent to the nitrogen (at C2) to form an organometallic intermediate, followed by quenching with an electrophile. uni-muenchen.de This α-lithiation and electrophile trapping sequence is a powerful method for introducing substituents at the C2 position. uni-muenchen.de The regioselectivity of the deprotonation can often be controlled by the choice of the N-protecting group, which can act as a directed metalation group.

Another approach involves cross-coupling reactions. For example, a 3-iodoazetidine (B8093280) can be converted into an organozinc species, which then undergoes palladium-catalyzed cross-coupling with various electrophiles to yield 3-substituted azetidines. uni-muenchen.de While this applies to C3 functionalization, similar principles can be extended to other positions.

Table 2: Examples of C-H Functionalization of the Azetidine Ring

| Azetidine Substrate | Reaction Type | Position Functionalized | Reagents | Reference |

| N-Boc-azetidine | α-lithiation and trapping | C2 | s-BuLi, TMEDA; Electrophile (e.g., R-CHO) | uni-muenchen.de |

| N-Boc-3-iodoazetidine | I/Li exchange and trapping | C3 | n-Hexyllithium; Electrophile (e.g., ketones) | uniba.it |

| N-protected azetidine | C-H arylation | C2 | Palladium catalyst; Aryl halide | researchgate.net |

| N-((S)-1-arylethyl)azetidine-2-carbonitrile | α-alkylation | C2 | LDA; Benzyl bromide | rsc.org |

Stereochemical Control in Functionalization Reactions

Controlling the stereochemistry during the functionalization of azetidines is crucial for synthesizing enantiomerically pure compounds. nih.govacs.org When a stereocenter already exists on the ring or its substituent, it can direct the approach of incoming reagents, a phenomenon known as substrate-controlled diastereoselectivity.

For instance, in the α-alkylation of N-protected 2-carbonitrile azetidines, the existing stereocenters on the N-substituent and the ring itself can lead to a highly diastereoselective reaction, favoring the formation of one diastereomer over the other. rsc.org Similarly, the synthesis of chiral azetidin-3-ones can be achieved with high stereoselectivity through gold-catalyzed cyclization of chiral N-propargylsulfonamides, where the chirality is transferred from the starting material to the product. nih.gov

Ring-expansion reactions, such as the reaction of rhodium-bound carbenes with strained methylene (B1212753) aziridines, can also produce highly substituted azetidines with excellent stereoselectivity, efficiently transferring chirality from the substrate to the product. nih.gov These methods demonstrate that despite the challenges associated with strained rings, a high degree of stereochemical control is achievable in the synthesis and functionalization of azetidine derivatives.

Rearrangement and Ring Expansion Reactions of Azetidines

The strain within the azetidine ring serves as a driving force for various rearrangement and ring expansion reactions, providing pathways to larger, often more complex, nitrogen-containing heterocycles. These transformations are synthetically valuable for creating diverse molecular scaffolds from a common azetidine precursor.

One prominent pathway for the homologation of azetidines is the one-carbon ring expansion to form pyrrolidines. This can be achieved through a Stevens rearrangement. For instance, treating an azetidine with a diazo compound in the presence of a copper catalyst can generate an ammonium (B1175870) ylide intermediate, which then undergoes a nih.govcnr.it-Stevens rearrangement to yield the corresponding pyrrolidine. This method is a powerful strategy for converting readily available four-membered rings into five-membered ones.

Conversely, the formation of azetidines from smaller rings, such as aziridines, is also a significant transformation. An enantioselective one-carbon ring expansion of N-acylaziridines can be catalyzed by engineered enzymes, such as cytochrome P450 variants, to produce azetidines. This biocatalytic process proceeds via a highly reactive aziridinium (B1262131) ylide intermediate which undergoes a selective nih.govcnr.it-Stevens rearrangement. This enzymatic approach overcomes the challenge of competing side reactions, like the cheletropic extrusion of olefins, and exerts remarkable stereocontrol.

Another strategy involves a formal [3+1] ring expansion of strained bicyclic methylene aziridines with rhodium-bound carbenes. This reaction proceeds through an aziridinium ylide intermediate, which undergoes a ring-opening and ring-closing cascade to furnish highly substituted methylene azetidines with excellent stereoselectivity. The strain and specific structure of the starting methylene aziridine (B145994) are crucial for promoting this transformation, which efficiently transfers chirality from the substrate to the product.

Lewis acids can also catalyze the ring expansion of azetidines. For example, substituted N-benzyl amino azetidines can be rearranged into N-benzylpyrrolidines with high diastereoselectivity in the presence of a Lewis acid. Similarly, azetidine carboxaldehyde acetals can be converted to substituted piperidin-3-ols under reducing conditions with chloroalane.

| Starting Material | Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Azetidine | Diazo compound, Copper catalyst | Pyrrolidine | nih.govcnr.it-Stevens Rearrangement | cnr.it |

| N-Acylaziridine | Engineered Cytochrome P450, Diazo compound | Azetidine | Biocatalytic nih.govcnr.it-Stevens Rearrangement | rsc.org |

| Methylene Aziridine | Rhodium-bound carbene | Methylene Azetidine | [3+1] Ring Expansion | uni-muenchen.de |

| N-Benzyl Amino Azetidine | Lewis Acid | N-Benzylpyrrolidine | Lewis Acid-Catalyzed Rearrangement | acs.org |

Mechanistic Studies of Azetidine Transformations

Understanding the mechanisms of azetidine reactions is crucial for controlling their outcomes and developing new synthetic methods. This involves identifying key reaction intermediates and understanding the dynamic processes that influence reaction pathways and stereochemistry.

Many transformations involving azetidines proceed through short-lived, high-energy intermediates. The formation of ammonium ylides is a common mechanistic feature in rearrangement reactions. For instance, the reaction of azetidines with carbenes (generated from diazo compounds) leads to azetidinium ylides, which are precursors to ring-expanded products via Stevens or Sommelet-Hauser rearrangements. Similarly, the biocatalytic ring expansion of aziridines to azetidines proceeds through aziridinium ylide intermediates. cnr.itrsc.org

Radical intermediates play a key role in photochemical and photoredox-catalyzed reactions. In the photo-induced copper-catalyzed [3+1] radical cascade cyclization to form azetidines, an α-aminoalkyl radical is initially generated. mdpi.com This radical adds to an alkyne to form a vinyl radical, which then undergoes a 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization. mdpi.com The stereochemical outcome is dictated by the stability of the transition state during the cyclization of a tertiary radical intermediate. mdpi.com Photochemical [2+2] cycloadditions, such as the aza Paternò–Büchi reaction, can proceed through 1,4-biradical intermediates , particularly when triplet sensitizers are used. nih.govrsc.org The formation of these biradicals often leads to a loss of stereochemical information from the starting materials. nih.govrsc.org

Azetidines have also been proposed as unstable intermediates in biological processes, such as the enzymatic repair of DNA photoproducts. Model studies have shown that azetidine intermediates can be formed photochemically and their subsequent fragmentation can be triggered by single-electron reduction, mimicking the action of photolyase enzymes. dntb.gov.ua

The stereochemical outcome of reactions involving azetidines can be profoundly influenced by dynamic phenomena, particularly in the chemistry of α-lithiated azetidines. These organometallic intermediates are powerful synthons for introducing substituents at the C2 position.

Nitrogen inversion , also known as pyramidal inversion, is a process where the nitrogen atom and its substituents rapidly oscillate through a planar transition state. In chiral azetidines, this process can lead to racemization if the energy barrier is low. The barrier to N-inversion is a critical factor in the stereochemical stability of intermediates derived from azetidines.

The interplay between N-inversion and inversion at a stereogenic carbon center attached to a lithium atom (C-Li inversion ) is particularly important. Studies on the α-lithiation of N-alkyl-2-oxazolinylazetidines have shown that the resulting lithiated intermediate is chemically stable but configurationally labile. nih.govcnr.it This means that while the molecule does not decompose, its stereochemistry at both the nitrogen and the lithiated carbon can change. This lability is in contrast to the configurational stability observed in analogous lithiated aziridines. nih.govcnr.it

This dynamic behavior involves the equilibration of multiple diastereomeric lithiated species. nih.gov Despite the lability, these reactions can be highly stereoselective. This is achieved through a stereoconvergence where the equilibrating intermediates collapse into the thermodynamically most stable species before being trapped by an electrophile. cnr.it This process, where stereoselectivity is achieved from a mixture of rapidly interconverting stereoisomers, is a form of dynamic thermodynamic resolution. The specific stereochemical outcome can also depend on the nature of the trapping electrophile, suggesting a possible dynamic kinetic resolution pathway in some cases.

| Phenomenon | Description | Impact on Stereochemistry | Reference |

|---|---|---|---|

| N-Inversion (Pyramidal Inversion) | Rapid oscillation of the nitrogen atom and its substituents through a planar transition state. | Contributes to the interconversion of diastereomeric lithiated intermediates. | nih.gov |

| C-Li Inversion | Inversion of the stereocenter at the carbon atom bonded to lithium. | Contributes to the configurational lability of α-lithiated azetidines. | nih.govcnr.it |

| Stereoconvergence | Equilibrating intermediates converge to the thermodynamically most stable diastereomer before trapping. | Allows for high stereoselectivity despite the configurational instability of the intermediates. | cnr.it |

Photochemistry provides a powerful means to access and manipulate the strained azetidine ring system under mild conditions. Light energy can be used to drive transformations that are not feasible under thermal conditions, enabling the construction of complex molecular frameworks.

The aza Paternò–Büchi reaction , a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing azetidines. This reaction can be initiated by direct UV irradiation of the imine or through triplet energy transfer using a photosensitizer and visible light. rsc.org The mechanism often involves the formation of an excited state imine, which then reacts with the alkene. When the reaction proceeds through a triplet excited state, a biradical intermediate is typically formed, which can lead to a mixture of stereoisomers. rsc.org However, some systems exhibit high stereoselectivity, suggesting a more concerted transition state. nih.gov

Another significant photochemical transformation is the Norrish–Yang cyclization . This intramolecular reaction can be used to synthesize azetidinols from α-aminoacetophenones upon light irradiation. The reaction proceeds via a 1,4-biradical intermediate formed by γ-hydrogen abstraction by the excited carbonyl group. The resulting strained azetidinols can then be used in "build and release" strategies, where the ring is subsequently opened to generate more complex, functionalized molecules.

Furthermore, photoredox catalysis has emerged as a versatile tool for azetidine synthesis. For example, a photo-induced, copper-catalyzed intermolecular [3+1] radical cascade cyclization of tertiary alkylamines with alkynes provides access to highly functionalized azetidines. mdpi.com The mechanism involves the generation of an α-aminoalkyl radical via single-electron transfer (SET) from the amine to the photoexcited copper catalyst. This radical then engages in a cascade of bond-forming events to construct the azetidine ring. mdpi.com This method highlights the power of using light to generate reactive radical intermediates under mild conditions for the synthesis of strained ring systems. mdpi.com

Theoretical and Computational Chemistry of Azetidine Derivatives

Quantum Chemical Calculations of Azetidine (B1206935) Structures and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of azetidine derivatives at the electronic level. These calculations can elucidate complex reaction pathways and provide quantitative data on the stability and reactivity of different isomers and conformers.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms and energy landscapes of chemical reactions involving azetidines. DFT calculations have been instrumental in understanding the regioselectivity and stereoselectivity of various synthetic routes.

For instance, DFT studies have been employed to rationalize the opposite regioselectivity observed in the intramolecular aminolysis of trans- and cis-epoxy amines to form azetidines. Calculations on simplified substrates helped to understand the transition state energies that dictate whether the reaction yields an azetidine or a pyrrolidine. In one study, the calculated energy difference between transition states leading to trans and cis azetidine products was found to be approximately 10 kJ mol⁻¹, which is sufficient to ensure high diastereoselectivity under kinetic control, aligning well with experimental results.

DFT has also been used to support experimental findings in the α-lithiation of N-alkyl-2-oxazolinylazetidines, confirming the involvement of equilibrating diastereoisomeric lithiated intermediates. Furthermore, calculations of triplet excitation energies using DFT have been applied in the study of photocatalyzed [2+2] cycloaddition reactions to synthesize azetidine products.

Table 1: Representative DFT-Calculated Energy Barriers in Azetidine-Related Reactions

| Reaction Type | System Studied | Computational Level | Calculated Parameter | Value | Reference |

|---|---|---|---|---|---|

| Intramolecular Aminolysis | Simplified Epoxy Amines | ωB97XD/6-311++G** | Gibbs Free Energy Difference (ΔG‡) between diastereomeric TSs | ~10 kJ mol⁻¹ | |

| α-Lithiation Dynamics | Lithiated Oxazolinylazetidines | B3LYP/6-311++G(d,p) | Relative Free Energy of Diastereoisomer | 3.8 Kcal/mol more stable |

This table is interactive and can be sorted by column.

Ab initio and semi-empirical methods are foundational approaches in computational chemistry for studying molecular properties. Ab initio methods derive results from first principles without experimental data, offering high accuracy for smaller systems, while semi-empirical methods use parameters derived from experimental data to simplify calculations, allowing for the study of larger molecules.

In the context of azetidine derivatives, ab initio Hartree-Fock (HF) and DFT methods have been used to conduct conformational studies on molecules like L-azetidine-2-carboxylic acid (Aze). These studies explore differences in conformational preferences and cis-trans isomerization compared to analogues like proline. Such calculations reveal significant changes in backbone and ring structures, particularly in bond lengths and angles around the N-Cα bond, when the ring size is altered. Semi-empirical methods, due to their computational efficiency, are suitable for initial conformational searches or for studying very large systems containing azetidine moieties, though they are generally less accurate than ab initio or DFT approaches.

Conformational Analysis and Molecular Dynamics Simulations

The four-membered azetidine ring is not planar and exhibits unique conformational dynamics, which are critical to its chemical behavior and biological activity.

The azetidine ring adopts a puckered conformation to relieve ring strain. This puckering is a dynamic process, and the ring can invert between different puckered states. The energy barrier for this ring inversion in azetidine is lower than the corresponding barrier in aziridines, making the azetidine ring more flexible.

Computational studies have shown that the nature and position of substituents significantly influence the preferred puckered conformation. For example, in a computational study of fluorinated azetidine derivatives, the neutral molecule was calculated to prefer a pucker that places the fluorine atom far from the nitrogen atom. However, upon protonation of the nitrogen, the ring pucker inverts to bring the fluorine atom closer to the positively charged nitrogen, indicating a favorable C–F···N+ charge–dipole interaction. The degree of puckering can be quantified by dihedral angles; in one case, the N–C–C–F dihedral angle changed from 137.2° in the neutral species to 100.0° in the charged derivative.

The conformational flexibility of the azetidine ring, including ring puckering and nitrogen inversion, has a direct impact on the stereochemical outcome of its reactions. The dynamic behavior of the ring can control the facial selectivity of approaching reagents, leading to specific stereoisomers.

This interplay is evident in the α-lithiation of azetidines, where the configurational stability of the lithiated intermediate is a key factor. Unlike the configurationally stable lithiated aziridines, lithiated azetidines can be configurationally labile due to easier N-R inversion and ring puckering. This dynamic epimerization of intermediates, supported by DFT calculations and in-situ FT-IR experiments, influences the stereoselectivity of subsequent reactions with electrophiles. Similarly, the conformational constraints imposed by the azetidine ring are known to stabilize specific secondary structures, like γ-turns, in peptides, which contrasts with the β-turn preference induced by the five-membered proline ring. This demonstrates how the ring's inherent conformational preferences can dictate the three-dimensional structure and potential bioactivity of larger molecules.

Electronic Structure Analysis

Analysis of the electronic structure of azetidines provides insight into their reactivity. The inherent ring strain and the electronegativity of the nitrogen atom create a unique electronic environment. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding reactivity in reactions such as cycloadditions. In SN2 reactions involving ring-opening, the optimal overlap between the nucleophile's HOMO and the electrophilic carbon's LUMO is crucial for the reaction to proceed efficiently. The electronic properties, such as charge distribution and orbital energies, are heavily influenced by substituents on the ring, which can be rationally tuned to control the molecule's reactivity and photophysical properties.

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.org The energy and spatial distribution of these orbitals are critical in predicting the behavior of azetidine derivatives.

For chemical reactions, the most important electrons are those in the outermost, highest-energy "frontier" orbitals, which are available to react with other molecules. sciencedaily.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). unesp.br The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

In the synthesis of azetidines, such as through the aza Paternò-Büchi reaction (a [2+2] cycloaddition), the success of the reaction is highly dependent on the FMO energy matching between the reactants. nih.gov For instance, in the visible-light-mediated reaction between an alkene and an oxime to form an azetidine, researchers have used computational models to calculate the frontier orbital energies of the precursors. sciencedaily.commit.edu These calculations, often performed using Density Functional Theory (DFT), allow for the prediction of which reactant pairs will have compatible orbital energies for a successful reaction. sciencedaily.comnih.gov Matching the FMO energies lowers the transition-state energy, thereby promoting the desired cycloaddition. nih.gov

| Reactant | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Alkene A | -9.5 | 1.2 | 10.7 |

| Oxime X | -10.2 | 0.8 | 11.0 |

| Alkene B | -9.1 | 1.5 | 10.6 |

| Oxime Y | -10.5 | 0.5 | 11.0 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. mdpi.comresearchgate.net The MEP map is plotted on the molecule's electron density surface, where different colors represent varying electrostatic potential values. researchgate.netwuxiapptec.com

Red/Yellow Regions: Indicate areas of negative electrostatic potential. These are electron-rich regions, often associated with lone pairs on heteroatoms (like the nitrogen in azetidine) or pi-bonds, and are susceptible to electrophilic attack. researchgate.net

Blue Regions: Indicate areas of positive electrostatic potential. These are electron-poor regions, typically around hydrogen atoms bonded to electronegative atoms, and are favorable sites for nucleophilic attack. researchgate.netwuxiapptec.com

Green Regions: Represent areas of neutral or near-zero potential. researchgate.net

For an azetidine derivative, an MEP map would typically show a region of strong negative potential (red) around the nitrogen atom due to its lone pair of electrons, identifying it as a primary site for interaction with electrophiles. Conversely, the hydrogen atoms on the ring or substituents might show positive potential (blue), marking them as potential sites for interaction with nucleophiles. This visual guide complements FMO theory by providing a clear, intuitive picture of the molecule's reactive landscape, which is invaluable for predicting how it will interact with other molecules. mdpi.comwuxiapptec.com In studies of polycyclic energetic materials incorporating azetidine structures, MEP analysis has been used to suggest the reactivity of the compounds when attacked by nucleophiles. rsc.orgrsc.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling has become an essential tool for elucidating the complex mechanisms of chemical reactions, including those for synthesizing and functionalizing azetidines. mit.edursc.org These methods allow chemists to move beyond trial-and-error experimentation by providing detailed, atomistic insights into reaction pathways. sciencedaily.commit.edu

Understanding a reaction mechanism requires identifying all intermediates and, crucially, the transition states that connect them. Computational methods, particularly DFT, are used to calculate the geometries and energies of these transient structures. nih.gov By locating the transition state—the highest energy point along the reaction coordinate—researchers can determine the activation energy (ΔGǂ), which is the primary barrier that must be overcome for the reaction to proceed. nih.gov

Plotting the energy of the system as it progresses from reactants to products generates a reaction energy profile. This profile provides a quantitative understanding of the reaction's feasibility and kinetics. For example, in the synthesis of azetidines via the aza Paternò-Büchi reaction, DFT computations have been used to show that a competition between the desired [2+2]-cycloaddition and an unproductive alkene dimerization determines the reaction's success. nih.gov By calculating the energy profiles for both pathways, researchers can understand how factors like catalyst choice and reactant structure influence the outcome. acs.org

| Reaction Pathway | Reactant System | Calculated Activation Energy (ΔGǂ, kcal/mol) |

|---|---|---|

| Desired Azetidine Formation | Alkene A + Oxime X | 18.5 |

| Alkene Dimerization (Side Reaction) | Alkene A + Alkene A | 22.1 |

| Desired Azetidine Formation | Alkene B + Oxime Y | 17.2 |

| Alkene Dimerization (Side Reaction) | Alkene B + Alkene B | 25.4 |

Beyond elucidating mechanisms for known reactions, computational chemistry is increasingly used to predict the outcomes of new reactions and to define the scope of a particular synthetic method. nih.gov By creating computational models, researchers can pre-screen numerous potential substrates to see which are likely to react successfully before committing time and resources to laboratory experiments. taylorandfrancis.commit.edu

Recently, a collaborative effort between researchers at MIT and the University of Michigan developed a computational model to guide the synthesis of azetidines. sciencedaily.commit.edu They calculated the frontier orbital energies for 16 different alkenes and 9 oximes. sciencedaily.commit.edu This data allowed their model to predict, in seconds, whether a given alkene-oxime pair would react to form an azetidine. sciencedaily.commit.edu Out of 27 combinations studied computationally, 18 were tested experimentally, and the model's predictions proved to be highly accurate. sciencedaily.commit.edu This predictive power not only accelerates the discovery of new reactions but also expands the known range of accessible substrates, demonstrating that computational screening can reveal a much wider substrate scope than might have been assumed previously. mit.edunih.govresearchgate.net

Theoretical Insights into Isomer Stability and Thermodynamic Preferences

Computational chemistry provides crucial insights into the relative stability of different isomers and the thermodynamic driving forces that favor the formation of one product over another. nih.gov The stability of a molecule is directly related to its potential energy; lower energy structures are more stable.

For azetidine derivatives, which can have multiple stereocenters or substituents, several isomers may be possible. DFT and other high-level ab initio methods are used to calculate the ground-state energies of these different isomers. The energy differences, though often small, can determine the product distribution in a reaction under thermodynamic control.

For example, in a study on nitroimine derivatives of azetidine, computational methods were used to evaluate the stability of different isomers. researchgate.net Factors such as the hybridization of atoms in the ring (sp2 vs. sp3) and the presence of intramolecular hydrogen bonds were identified as key determinants of isomer stability. researchgate.net By comparing the calculated heats of formation, researchers could rank the isomers by their thermodynamic preference, providing a theoretical basis for predicting the most likely synthetic products. researchgate.net

Analytical and Spectroscopic Characterization Methods for Azetidine Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 3-(Ethoxymethyl)azetidine (B1392431) hydrochloride, the molecular weight of the free base (C₅H₁₁NO) is 101.15 g/mol , and the hydrochloride salt (C₅H₁₂ClNO) is 137.61 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for the free base would be observed at m/z 101. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) or cleavage of the azetidine (B1206935) ring. Common fragments would include the azetidine ring itself or the side chain. nist.govajgreenchem.comnist.gov

| m/z Value | Possible Fragment |

| 101 | [M]⁺ (molecular ion of the free base) |

| 86 | [M - CH₃]⁺ |

| 72 | [M - C₂H₅]⁺ |

| 57 | [C₃H₅N]⁺ (azetidine ring fragment) |

| 45 | [C₂H₅O]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-(Ethoxymethyl)azetidine hydrochloride would exhibit characteristic absorption bands corresponding to its functional groups. researchgate.netnih.govresearchgate.net

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (amine salt) | 2400-2800 (broad) |

| C-H stretch (alkane) | 2850-2960 |

| C-O stretch (ether) | 1050-1150 |

| N-H bend (amine salt) | 1500-1600 |

Elemental Analysis (C, H, N)

Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in a compound. This is a fundamental technique for confirming the empirical and molecular formula of a synthesized compound. For 3-(Ethoxymethyl)azetidine hydrochloride (C₅H₁₂ClNO), the theoretical elemental composition is as follows:

| Element | Theoretical Percentage |

| Carbon (C) | 43.64% |

| Hydrogen (H) | 8.79% |

| Chlorine (Cl) | 25.76% |

| Nitrogen (N) | 10.18% |

| Oxygen (O) | 11.63% |

Experimental values that are in close agreement with these theoretical percentages provide strong evidence for the compound's identity and purity.

X-ray Diffraction (XRD) for Solid-State Structural Insights

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional atomic arrangement in a crystalline solid. For 3-(Ethoxymethyl)azetidine hydrochloride, single-crystal XRD could provide precise information on bond lengths, bond angles, and the conformation of the azetidine ring and its substituent. Powder XRD can be used to identify the crystalline form and assess the purity of a bulk sample. researchgate.net The analysis of related azetidine hydrochloride structures has shown that the azetidine ring is typically puckered, and the hydrochloride ion forms hydrogen bonds with the nitrogen atom. ictsl.net

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, GC)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction byproducts or other impurities.

Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring reaction progress and checking the purity of a sample. For an amine-containing compound like 3-(Ethoxymethyl)azetidine hydrochloride, a silica (B1680970) gel plate is commonly used as the stationary phase. A polar solvent system, such as a mixture of dichloromethane (B109758) and methanol (B129727) or ethyl acetate (B1210297) and methanol, would be a suitable mobile phase. The spots can be visualized using a stain like ninhydrin, which reacts with amines to produce a colored spot. The retention factor (Rƒ) value is characteristic of the compound under specific conditions. libretexts.orgwisc.eduresearchgate.net

Gas Chromatography (GC) can be used for the purity analysis of volatile compounds. For the analysis of 3-(Ethoxymethyl)azetidine, the free base form is more suitable for GC analysis. A polar capillary column would be appropriate for separating the compound from any impurities. The retention time is a key parameter for identification when compared to a known standard. mdpi.comresearchgate.netglsciences.comresearchgate.net

In Situ Spectroscopic Monitoring of Azetidine Reactions (e.g., FT-IR)

The study of reaction kinetics and mechanisms for azetidine derivatives benefits immensely from analytical techniques that allow for real-time, in situ monitoring. xjtu.edu.cn Among these, Fourier Transform Infrared (FT-IR) spectroscopy has emerged as a particularly powerful tool. xjtu.edu.cnresearchgate.net By immersing a probe directly into a reacting mixture, in situ FT-IR provides a continuous stream of spectral data, enabling researchers to track the concentration changes of reactants, intermediates, and products without altering the reaction conditions. mdpi.com This approach offers significant advantages over traditional offline methods, which involve sampling and quenching, and can be particularly insightful for understanding the behavior of strained heterocycles like azetidines. mdpi.comnih.gov

The principle behind in situ FT-IR relies on the fact that specific functional groups absorb infrared radiation at characteristic frequencies. As a reaction proceeds, the consumption of reactant functional groups and the formation of product functional groups lead to predictable changes in the infrared spectrum. These changes can be quantified and plotted over time to generate detailed reaction profiles.

Detailed Research Findings

While specific in situ FT-IR studies on the reactions of 3-(ethoxymethyl)azetidine;hydrochloride are not extensively documented in publicly available literature, the methodology has been successfully applied to other azetidine derivatives, providing a clear blueprint for how such analyses would be conducted. A notable example is the study of the α-lithiation of N-substituted azetidines, which demonstrates the capability of this technique to elucidate complex reaction pathways. mdpi.com

Case Study: In Situ FT-IR Monitoring of Azetidine α-Lithiation

In a study on the α-lithiation of N-Boc-2-phenylazetidines, in situ FT-IR spectroscopy was instrumental in observing the formation and behavior of the lithiated intermediate. mdpi.com The researchers were able to monitor the reaction by tracking changes in the carbonyl stretching frequency of the N-Boc protecting group.

Upon addition of the lithiating agent (s-BuLi), the FT-IR spectrum showed the disappearance of the original carbonyl signal and the appearance of new signals at lower wavenumbers. mdpi.com This shift was attributed to the formation of the lithiated azetidine species. The real-time monitoring revealed the complete consumption of the starting material and the persistence of the new signals, which were ascribed to the equilibrating lithiated intermediates. mdpi.com This direct spectroscopic evidence was crucial in supporting the hypothesis of a configurationally labile lithiated intermediate, a key mechanistic insight. mdpi.com

The table below summarizes the key spectral changes observed during this process.

| Species | Functional Group | Characteristic FT-IR Absorption (cm⁻¹) | Observation |

|---|---|---|---|

| (2R,1′R)-N-Boc-2-phenylazetidine (Starting Material) | N-Boc C=O Stretch | 1658 | Signal disappears upon addition of s-BuLi. |

| Equilibrating Lithiated Azetidines (Intermediates) | N-Boc C=O Stretch (in lithiated species) | 1603 (center of range 1580–1625) | New signals appear and persist, indicating the formation and presence of the intermediate. |

Hypothetical Case Study: Monitoring N-Alkylation of 3-(Ethoxymethyl)azetidine

To illustrate how in situ FT-IR would be applied to a common reaction of a simple azetidine, we can consider the hypothetical N-alkylation of 3-(ethoxymethyl)azetidine with an alkyl halide, such as methyl iodide. The reaction would first require the neutralization of the hydrochloride salt to liberate the free secondary amine.

Reaction: 3-(Ethoxymethyl)azetidine + CH₃I → 1-Methyl-3-(ethoxymethyl)azetidine

An in situ FT-IR probe would be inserted into the reactor, and spectra would be collected continuously after the addition of methyl iodide. The key spectral regions of interest would be those corresponding to the N-H bond of the reactant and the newly formed C-N and C-H bonds of the product.

As the reaction progresses, the following spectral changes would be anticipated:

Disappearance of Reactant Peaks: A decrease in the intensity of the characteristic N-H stretching vibration (typically in the 3300-3500 cm⁻¹ region for secondary amines) and the N-H bending vibration (around 1500-1600 cm⁻¹).

Appearance of Product Peaks: The emergence of new peaks corresponding to the N-methyl group. This would include changes in the C-H stretching region (around 2800-3000 cm⁻¹) and the appearance of a new C-N stretching vibration for the tertiary amine.

By plotting the absorbance of these key peaks against time, a detailed kinetic profile of the reaction can be generated. For instance, monitoring the decay of the N-H stretch provides a direct measure of the consumption of the starting material, while tracking a characteristic peak of the product indicates its rate of formation. This data allows for the precise determination of the reaction endpoint and can be used to calculate reaction rate constants.

The following interactive table presents hypothetical data for such a reaction, illustrating how the absorbance values of key functional groups might change over time.

| Time (minutes) | Absorbance of N-H Stretch (Reactant, ~3350 cm⁻¹) | Absorbance of C-N Stretch (Product, ~1180 cm⁻¹) | Reaction Progress |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0% |

| 10 | 0.75 | 0.25 | 25% |

| 30 | 0.40 | 0.60 | 60% |

| 60 | 0.15 | 0.85 | 85% |

| 90 | 0.05 | 0.95 | 95% |

| 120 | <0.01 | >0.99 | >99% (Complete) |

This real-time, data-rich approach is invaluable for process optimization, allowing chemists to rapidly study the effects of varying reaction parameters such as temperature, concentration, and catalyst loading to achieve the desired efficiency and selectivity.

Applications of Azetidine Derivatives As Synthetic Building Blocks in Chemical Research

Strategic Utility in the Construction of Diverse Complex Organic Molecules

The application of azetidine (B1206935) scaffolds is a key strategy in modern organic synthesis for creating molecules with three-dimensional complexity, a desirable trait for bioactive compounds. The rigid, puckered structure of the azetidine ring provides a fixed orientation for substituents, which can significantly influence the interaction of the final molecule with biological targets. 3-(Ethoxymethyl)azetidine (B1392431);hydrochloride serves as a prime example of a building block used in this context, providing a reliable scaffold for creating more intricate structures. google.com

Enabling Access to Novel and Functionally Diverse Chemical Scaffolds

The true value of a synthetic building block lies in its ability to grant access to novel chemical matter. The structure of 3-(Ethoxymethyl)azetidine;hydrochloride is particularly advantageous in this regard. The azetidine ring itself is a sought-after motif in medicinal chemistry, known to be metabolically robust. ambeed.com The nitrogen atom provides a convenient handle for further functionalization, allowing it to be incorporated into larger frameworks through N-alkylation or N-acylation reactions.

Furthermore, the ethoxymethyl group at the 3-position is not merely a passive substituent. It can influence the physicochemical properties of the resulting molecules, such as solubility and lipophilicity, due to the presence of the ether linkage. google.com This functional handle can be carried through a synthetic sequence or potentially modified in later steps, adding another layer of diversity. The strategic incorporation of this building block allows chemists to construct a wide array of complex structures, including spirocycles, bridged systems, and other polycyclic frameworks that would be challenging to synthesize via other methods. ambeed.com

Table 1: Examples of Complex Scaffolds Derived from Azetidine Building Blocks

| Scaffold Type | Description | Potential Contribution of 3-(Ethoxymethyl)azetidine Unit |

|---|---|---|

| Spiro-azetidine Oxindoles | Combines the azetidine ring with the privileged oxindole pharmacophore in a spirocyclic arrangement. ambeed.com | Provides a rigid 3D framework with the ethoxymethyl group projecting into a specific vector space for potential biological interactions. |

| Fused Bicyclic Systems | Formed by constructing a new ring that shares two atoms with the original azetidine ring. | The azetidine core induces strain and specific bond angles, influencing the conformation of the fused ring system. |

| Bridged Heterocycles | Created by linking the nitrogen atom and the C-3 position of the azetidine ring with a new chain of atoms. | The ethoxymethyl substituent can be used to direct the stereochemical outcome of the bridging reaction. |

| Substituted Piperidines | Accessible through ring-expansion reactions of azetidines, a transformation driven by the release of ring strain. | The substituent at the 3-position of the azetidine becomes a key functional group on the resulting piperidine ring. |

Role in Chemical Library Generation for Methodological Exploration

In both academic research and industrial drug discovery, the generation of chemical libraries is a cornerstone for identifying new lead compounds and exploring structure-activity relationships (SAR). Building blocks like this compound are instrumental in diversity-oriented synthesis (DOS), a strategy that aims to populate chemical space with structurally diverse molecules.

The well-defined structure of this compound allows it to be used as a central scaffold upon which various diversity elements can be systematically installed. For example, a library can be generated by reacting the secondary amine of the azetidine with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates, while the ethoxymethyl group remains as a constant feature. This systematic approach enables a thorough exploration of the chemical space around the azetidine core, facilitating the discovery of molecules with desired properties.

Contributions to Polymer Science and Materials Chemistry

The inherent ring strain of approximately 25.4 kcal/mol makes azetidines, including 3-(Ethoxymethyl)azetidine, susceptible to ring-opening polymerization (ROP). This process allows for the conversion of the cyclic monomer into a linear polymer, poly(propylenimine), with the monomer's substituents becoming pendant groups on the polymer backbone. This has opened avenues for creating novel polymers with tailored properties and functionalities.

Monomer for Controlled Ring-Opening Polymerization

Ring-opening polymerization of azetidine derivatives can proceed through either cationic (CROP) or anionic (AROP) mechanisms. In CROP, an acid initiator protonates the nitrogen atom, forming a reactive azetidinium ion that is subsequently attacked by another monomer molecule. This process can lead to hyperbranched polymers due to the polymer backbone's amines being able to initiate further branching. In AROP, typically performed on N-sulfonyl activated azetidines, an anionic initiator attacks one of the ring carbons, leading to a more controlled, linear polymer structure.

As a monomer, 3-(Ethoxymethyl)azetidine would incorporate its specific side chain into the resulting polymer. The polymerization of this monomer would yield a poly(propylenimine) derivative where every repeating unit features a pendant ethoxymethyl group, directly influencing the material properties of the final polymer.

Design and Synthesis of Advanced Polymeric Architectures Incorporating Azetidine Units

The use of functionalized azetidine monomers like 3-(Ethoxymethyl)azetidine allows for the precise design of advanced polymeric materials. The pendant ethoxymethyl groups along the polymer chain would impart specific characteristics, such as increased hydrophilicity and altered solubility compared to unsubstituted poly(propylenimine).

These functional polymers have a range of potential applications. For instance, polyamines are known for their ability to chelate metal ions and have been explored as materials for CO2 capture. The specific functionality introduced by the ethoxymethyl group could be leveraged to fine-tune these properties or to introduce new ones, leading to the development of novel materials for coatings, drug delivery systems, or gene transfection agents. The ability to create well-defined polymer architectures, such as block copolymers, by combining azetidine polymerization with other monomer systems further expands the possibilities for creating sophisticated macromolecular structures.

Table 2: Polymerization Characteristics of Azetidine Monomers

| Polymerization Method | Initiator Type | Resulting Polymer Architecture | Influence of 3-(Ethoxymethyl) Substituent |

|---|---|---|---|

| Cationic Ring-Opening Polymerization (CROP) | Brønsted or Lewis Acids (e.g., HClO₄) | Typically hyperbranched poly(propylenimine). | Pendant ethoxymethyl groups would decorate the hyperbranched structure, affecting solubility and thermal properties. |

| Anionic Ring-Opening Polymerization (AROP) | Anionic species (e.g., organolithiums) on N-activated azetidines. | Linear, well-defined poly(propylenimine) derivatives. | Creates a linear polymer with regularly spaced ethoxymethyl side chains, leading to a material with uniform functionality. |

Application as Chiral Scaffolds and Ligands in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a critical technology in the pharmaceutical and fine chemical industries. A key component of this field is the development of effective chiral ligands that can coordinate to a metal center and control the stereochemical outcome of a reaction. Chiral azetidine derivatives have proven to be highly effective in this role.

If synthesized in an enantiomerically pure form, 3-(Ethoxymethyl)azetidine could serve as a valuable chiral scaffold. The rigidity of the four-membered ring is a significant advantage, as it reduces conformational flexibility and creates a more defined and predictable chiral environment around the catalytic center. The nitrogen atom of the azetidine can act as a coordination site for a metal, while the stereocenter at the C-3 position, bearing the ethoxymethyl group, would be positioned to influence the approach of substrates to the catalyst. Such ligands have been successfully employed in a variety of asymmetric transformations, including Michael additions, Friedel-Crafts alkylations, and Henry reactions. The development of new chiral ligands is an ongoing effort in chemistry, and the unique stereoelectronic profile offered by a chiral 3-(Ethoxymethyl)azetidine scaffold makes it a promising candidate for future applications in this field.

Development of Enantioselective Synthetic Transformations

While direct enantioselective transformations utilizing this compound as a chiral auxiliary or ligand are not extensively documented in publicly available research, its role as a prochiral building block in diastereoselective reactions is of significant interest. The development of methods for the stereoselective functionalization of the azetidine ring is a key area of research. For instance, the diastereoselective approach to the synthesis of functionalized azetidine molecules often involves the use of various reagents to achieve high levels of stereocontrol uni-muenchen.de. Such methodologies are crucial for the synthesis of enantiomerically pure compounds, a critical consideration in the development of pharmaceuticals. The synthesis of chiral azetidin-3-ones, which can be further functionalized, has been achieved with high enantiomeric excess through methods like gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides nih.gov. These approaches provide access to chiral azetidine cores that can be elaborated into more complex structures.

Strategic Integration of this compound in Advanced Synthetic Methodologies

The utility of this compound is most evident in its strategic application in multi-step synthetic sequences. Its structure presents multiple points for chemical modification, allowing for the systematic construction of diverse compound libraries.

Precursor in Multi-Step Organic Synthesis for Novel Compound Generation

This compound serves as a key intermediate in the synthesis of a variety of more complex molecules, particularly in the development of new therapeutic agents. Its bifunctional nature, possessing both a secondary amine and an ether linkage, allows for a wide range of chemical transformations.

A notable application of related 3-substituted azetidines is in the synthesis of potent antitumor agents. For example, in the synthesis of analogues of TZT-1027, a potent antitumor agent, 3-aryl-azetidine moieties were introduced at the C-terminus of the molecule mdpi.com. The general synthetic route involved the coupling of N-Boc-protected amino acids with the azetidine core, followed by further peptide coupling steps to afford the final complex analogues mdpi.com. This highlights the role of the azetidine scaffold as a key component in building intricate molecular architectures with potential therapeutic applications.

The following table outlines a representative multi-step synthesis of a TZT-1027 analogue, showcasing the integration of a 3-aryl-azetidine derivative.

| Step | Reactants | Reagents and Conditions | Product | Yield |

| 1 | 3-Aryl-azetidine (Boc protected) | Trifluoroacetic acid (TFA) in CH₂Cl₂ | 3-Aryl-azetidine·TFA salt | Quantitative |

| 2 | 3-Aryl-azetidine·TFA salt, N-Boc-(2R, 3R, 4S)-dolaproine (Dap) | HATU, DIPEA in CH₂Cl₂ | N-Boc-Dap-(3-aryl-azetidine) | Not specified |

| 3 | N-Boc-Dap-(3-aryl-azetidine) | TFA in CH₂Cl₂ | Dap-(3-aryl-azetidine)·TFA salt | Quantitative |

| 4 | Dap-(3-aryl-azetidine)·TFA salt, Dov-Val-Dil·TFA | HATU, DIPEA | TZT-1027 Analogue | Not specified |

This table is a generalized representation based on the synthetic strategy described for TZT-1027 analogues mdpi.com.

Furthermore, 3-substituted azetidines are employed in the creation of novel amino acid derivatives. A synthetic route to new heterocyclic amino acid derivatives involves the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates nih.gov. This method allows for the generation of functionalized 3-substituted 3-(acetoxymethyl)azetidines, which are valuable precursors for further chemical elaboration nih.gov.

Enabling Diversification of Synthetic Routes via Selective Functionalization

The structure of 3-(Ethoxymethyl)azetidine allows for selective functionalization at different positions, thereby enabling the diversification of synthetic routes. The nitrogen atom of the azetidine ring is a primary site for modification. N-alkylation, N-arylation, and N-acylation are common transformations that introduce a wide range of substituents, altering the steric and electronic properties of the molecule.

For example, the synthesis of azetidine-containing small macrocyclic peptides demonstrates the utility of the azetidine nitrogen in late-stage functionalization. After incorporation of a 3-aminoazetidine (3-AAz) unit into a peptide backbone and subsequent macrocyclization, the azetidine nitrogen can be chemoselectively deprotected and substituted nih.gov. This strategy allows for the introduction of various functional groups, such as dyes and biotin tags, into the macrocycle nih.gov.

The functionalization is not limited to the nitrogen atom. The ethoxymethyl substituent at the 3-position also offers opportunities for chemical modification, although this is less commonly explored. More generally, the development of site-selective lithiation of azetidines opens up avenues for functionalization at the carbon atoms of the ring poliba.it. By carefully controlling reaction conditions and directing groups, it is possible to achieve regio- and stereoselective C2-lithiation, followed by trapping with various electrophiles nih.gov. This approach provides access to a wide array of C2-functionalized azetidines from a pre-existing azetidine core nih.gov.

The table below summarizes various strategies for the functionalization of the azetidine ring, which can be applied to derivatives like 3-(Ethoxymethyl)azetidine.

| Functionalization Site | Reaction Type | Reagents and Conditions | Resulting Structure |

| Azetidine Nitrogen | N-Alkylation | Alkyl halide, Base | N-Alkyl-3-(ethoxymethyl)azetidine |

| Azetidine Nitrogen | N-Arylation | Aryl halide, Palladium catalyst | N-Aryl-3-(ethoxymethyl)azetidine |

| Azetidine Nitrogen | N-Acylation | Acyl chloride, Base | N-Acyl-3-(ethoxymethyl)azetidine |

| C2-Position | α-Lithiation and Electrophilic Trapping | Organolithium base, Electrophile | 2-Substituted-3-(ethoxymethyl)azetidine |

This table illustrates general functionalization strategies applicable to the 3-(ethoxymethyl)azetidine scaffold.

Q & A

Q. What in vitro models best study neuroprotective effects?

- Methodological Answer :

- Primary neuronal cultures : Assess protection against glutamate-induced excitotoxicity.

- Microglial activation models (e.g., LPS-treated BV2 cells): Measure anti-inflammatory cytokine release (IL-6, TNF-α).

- Oxidative stress assays : Quantify ROS reduction using DCFH-DA probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.